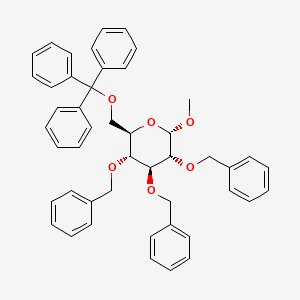

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside

Vue d'ensemble

Description

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a complex organic compound with the molecular formula C47H46O6 and a molecular weight of 706.86 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl groups, and the hydroxyl group at position 6 is protected by a trityl group. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

Méthodes De Préparation

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside typically involves multiple steps. One common method starts with the glucopyranoside core, which undergoes benzylation at positions 2, 3, and 4 using benzyl chloride in the presence of a base such as sodium hydride. The trityl group is then introduced at position 6 using trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Analyse Des Réactions Chimiques

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.

Reduction: The trityl group can be removed by reduction using reagents such as lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside often involves the selective protection of hydroxyl groups on glucopyranose. Various methods have been reported for its preparation, including:

- Benzylation Reactions : The compound can be synthesized via benzylation of methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled heating conditions. This method has been optimized to achieve high yields while minimizing side products .

- Tritylation : The introduction of the trityl group at the 6-position enhances the stability and reactivity of the compound in subsequent glycosylation reactions .

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside serves as an important building block in various research contexts:

Glycosylation Studies

This compound is frequently employed in glycosylation reactions to form glycosidic bonds. It acts as a donor in reactions with various acceptors to synthesize oligosaccharides and glycoconjugates. Its protective groups allow for regioselective modifications and further functionalizations .

Development of Glycoconjugates

Researchers utilize this compound in the synthesis of glycoconjugates, which are vital for studying biological interactions involving carbohydrates. These glycoconjugates can mimic natural glycoproteins or glycolipids, aiding in the understanding of cell signaling and immune responses .

Drug Development

The compound's derivatives have shown potential in drug development, particularly in targeting specific biological pathways through carbohydrate recognition. This application is crucial for designing therapeutics that can interact selectively with glycan-binding proteins .

Case Study 1: Synthesis Optimization

A study by Koto et al. demonstrated an efficient one-step synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside from methyl α-D-glucopyranoside with a yield of 61%. The methodology involved controlled heating with benzyl chloride and sodium hydride, showcasing the compound's utility as a precursor for further synthetic applications .

Case Study 2: Glycoconjugate Formation

In another research effort, this compound was used to create complex glycoconjugates that were tested for their ability to inhibit bacterial adhesion to host cells. The results indicated that specific modifications to the sugar moiety significantly enhanced binding affinity towards bacterial lectins .

Mécanisme D'action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside primarily involves its role as a protecting group in organic synthesis. The benzyl and trityl groups protect specific hydroxyl groups on the glucopyranoside core, preventing unwanted reactions at these sites. This allows for selective reactions at other positions on the molecule. The compound does not have a direct biological mechanism of action but is crucial in the synthesis of biologically active molecules.

Comparaison Avec Des Composés Similaires

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can be compared with other similar compounds, such as:

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar structure but lacks the trityl group at position 6.

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Similar structure but has benzyl groups at positions 2, 3, and 6 instead of 2, 3, and 4.

Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside: Similar structure but based on galactopyranoside instead of glucopyranoside.

The uniqueness of this compound lies in its specific protective groups, which provide selective protection and reactivity in synthetic applications.

Activité Biologique

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside is a complex carbohydrate derivative with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant studies that highlight its interactions with biological systems.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside has the molecular formula C₄₇H₄₆O₉ and a molecular weight of 748.82 g/mol. The compound features multiple protective groups (benzyl and trityl), which enhance its stability and reactivity in various chemical environments. These modifications are crucial for its role in carbohydrate chemistry, particularly in the synthesis of glycosides and other carbohydrate-derived pharmaceuticals.

Synthesis

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside typically involves several steps:

- Starting Material : The process begins with commercially available sugar derivatives.

- Protection of Hydroxyl Groups : Selective protection of hydroxyl groups using benzyl chloride and trityl chloride.

- Deprotection : Controlled deprotection to yield the final product.

The efficiency of the synthesis can vary; for example, a reported yield is around 61% when utilizing specific reaction conditions involving sodium hydride and benzyl chloride .

Enzyme Interactions

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside exhibits notable biological activity primarily through its interactions with enzymes involved in carbohydrate metabolism:

- Glycosidase Inhibition : It has been shown to inhibit certain glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can impact carbohydrate digestion and absorption, suggesting potential applications in managing metabolic disorders .

- Glycosylation Processes : The compound plays a role in glycosylation reactions, which are critical for the post-translational modification of proteins. Its protective groups influence selectivity in these reactions, making it a valuable building block in synthetic carbohydrate chemistry .

Therapeutic Applications

The potential therapeutic applications of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside include:

- Antidiabetic Agents : By modulating enzyme activity related to carbohydrate metabolism, it may serve as a lead compound for developing antidiabetic drugs.

- Cancer Research : Some studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Enzymatic Activity Study : A study demonstrated that Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside significantly inhibited α-glucosidase activity in vitro. This suggests its potential as a therapeutic agent for controlling blood glucose levels .

- Synthesis Improvement : Research has focused on improving the synthesis route to increase yields and reduce by-products. For instance, optimizing reaction conditions led to a more efficient production process with higher purity levels .

- Comparative Analysis : In comparative studies with structurally similar compounds, Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside was found to exhibit superior inhibitory effects on certain glycosidases due to its unique structural features .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43-,44+,45-,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWIUINDNNLVIG-PSKPMRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141481 | |

| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18685-19-3 | |

| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18685-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.